molecular formula C24H14O4 B2977164 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid CAS No. 217077-89-9

4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid

Cat. No.: B2977164
CAS No.: 217077-89-9
M. Wt: 366.372
InChI Key: PBSHZURLUZZSFJ-UHFFFAOYSA-N
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Description

4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid is an organic compound with the molecular formula C24H14O4 and a molecular weight of 366.37 g/mol This compound is characterized by its unique structure, which includes a central phenylene group connected to two ethyne groups, each of which is further connected to a benzoic acid moiety

Preparation Methods

The synthesis of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carboxylic acid groups into alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid involves its ability to interact with metal ions and form stable complexes. These interactions are facilitated by the carboxylic acid groups, which can coordinate with metal centers. The phenylene and ethyne groups provide rigidity and stability to the resulting structures, making them suitable for various applications .

Comparison with Similar Compounds

4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid can be compared with similar compounds such as:

The uniqueness of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid lies in its specific structural arrangement, which provides distinct chemical reactivity and potential for forming stable complexes with metals.

Properties

IUPAC Name

4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O4/c25-23(26)21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(16-12-20)24(27)28/h1-4,9-16H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHZURLUZZSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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